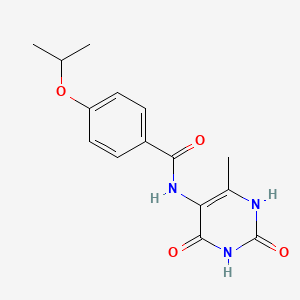![molecular formula C16H14N4O2S B5801768 6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)
6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This pyridazinone derivative has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
The mechanism of action of 6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone involves its metabolism into MPP+, a toxic compound that selectively damages dopaminergic neurons. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone has been found to have a variety of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and mitochondrial dysfunction. It has also been shown to affect neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone is its ability to selectively damage dopaminergic neurons, making it a useful tool for studying Parkinson's disease. However, its toxicity also makes it a potential hazard in the laboratory, and precautions must be taken to ensure proper handling and disposal.
Future Directions
There are several potential future directions for research involving 6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone. One area of interest is the development of new treatments for Parkinson's disease, based on a better understanding of the mechanisms of 6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone toxicity. Another area of interest is the use of 6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is potential for the development of new compounds based on the structure of 6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone, with potential applications in a range of fields.
Synthesis Methods
The synthesis of 6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone involves several steps, including the reaction of 2-chloro-6-methylpyrimidine with sodium methoxide, followed by the reaction of the resulting intermediate with 2-phenyl-3-hydroxypyridazine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone has been used extensively in scientific research, particularly in studies related to Parkinson's disease. This is due to the fact that 6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone can be metabolized into a compound that is toxic to dopaminergic neurons, similar to the neurotoxin that causes Parkinson's disease in humans. This makes 6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone a useful tool for studying the mechanisms of Parkinson's disease and developing potential treatments.
properties
IUPAC Name |
6-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxy-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-10-14(18-16(17-11)23-2)22-13-8-9-15(21)20(19-13)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWWEDGXDGSGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OC2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}-2-phenylpyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5801689.png)




![4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)


![ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5801791.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl propionate](/img/structure/B5801797.png)


![N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5801816.png)